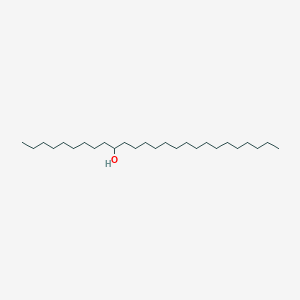
Hexacosan-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacosan-10-ol is a secondary fatty alcohol that is derived from hexacosane, a long-chain hydrocarbon. It is characterized by the presence of a hydroxy group at the 10th carbon position. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Hexacosan-10-ol can be synthesized through several methods. One common approach involves the reduction of hexacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of hexacosanoic acid esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Hexacosan-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacosane using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Hexacosanoic acid.
Reduction: Hexacosane.
Substitution: Hexacosan-10-chloride.
科学研究应用
Hexacosan-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acids and alcohols.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of cosmetics, lubricants, and surfactants due to its emollient and emulsifying properties.
作用机制
Hexacosan-10-ol can be compared with other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). While all these compounds share similar structural features, this compound is unique due to its longer carbon chain and the specific position of the hydroxy group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications.
相似化合物的比较
- Hexadecan-1-ol (Cetyl alcohol)
- Octadecan-1-ol (Stearyl alcohol)
- Eicosan-1-ol
属性
CAS 编号 |
31849-11-3 |
|---|---|
分子式 |
C26H54O |
分子量 |
382.7 g/mol |
IUPAC 名称 |
hexacosan-10-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-26(27)24-22-20-18-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI 键 |
SQPREXYCBSQGDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



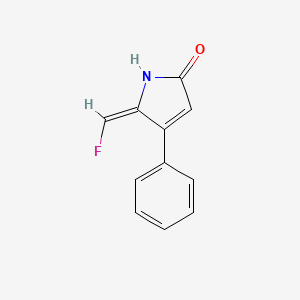
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)

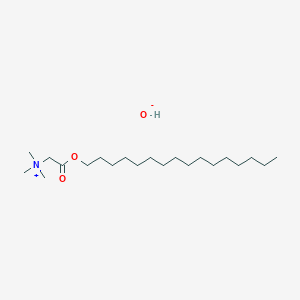
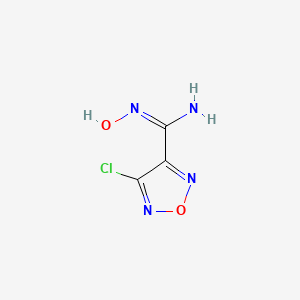
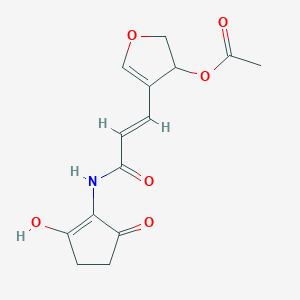
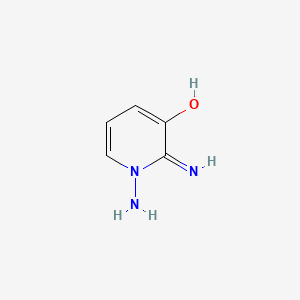

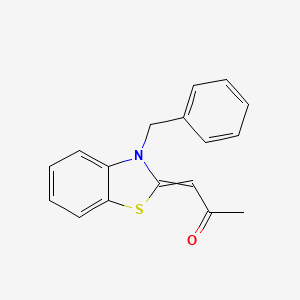

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)


